(S)-tert-Butyl 3-bromopiperidine-1-carboxylate

Chiral synthesis Enantiomeric purity Medicinal chemistry

Racemic 3-bromopiperidine derivatives introduce stereochemical uncertainty, causing failed target engagement in medicinal chemistry. This (3S)-configured, Boc-protected piperidine eliminates that risk. - **Defined stereocenter (3S):** Enables precise three-dimensional control for enantiomerically pure pharmaceuticals. - **Orthogonal protection:** Boc group stable under diverse transformations; mild acid removal. - **Reactive handle:** Bromine at C3 permits Suzuki, Buchwald-Hartwig, or SNAr derivatization. Supplied as a single enantiomer (>98% ee).

Molecular Formula C10H18BrNO2
Molecular Weight 264.16 g/mol
CAS No. 1354017-20-1
Cat. No. B3099517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-bromopiperidine-1-carboxylate
CAS1354017-20-1
Molecular FormulaC10H18BrNO2
Molecular Weight264.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)Br
InChIInChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyYCUDHDNCZHPAJK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate: Chiral Piperidine Building Block


(S)-tert-Butyl 3-bromopiperidine-1-carboxylate (CAS: 1354017-20-1) is a single-enantiomer piperidine derivative with a Boc-protected nitrogen and a bromine substituent at the 3-position [1]. This chiral building block is used in pharmaceutical research and organic synthesis for constructing stereochemically defined piperidine scaffolds . Its stereospecific (3S) configuration and dual functional handles enable selective derivatization strategies that are not possible with racemic or achiral analogs .

1
Single (S)-enantiomer for stereochemical-control studies
2
Boc-protected nitrogen enables orthogonal protection strategies
3
3-Bromo substituent as a versatile cross-coupling handle

Why Racemic Analogs Cannot Replace (S)-tert-Butyl 3-bromopiperidine-1-carboxylate


Generic substitution with racemic mixtures or the wrong enantiomer fails due to stereochemistry-dependent pharmacological outcomes [1]. The (3S) configuration of this compound produces downstream chiral molecules whose three-dimensional orientation dictates target binding . Racemic mixtures (CAS 849928-26-3) yield a 1:1 ratio of enantiomers, introducing uncertainty in stereochemical purity during subsequent reactions and potentially leading to different biological activities or inactive products [2]. The Boc protecting group further differentiates this compound from unprotected 3-bromopiperidine analogs by enabling orthogonal protection/deprotection strategies that are essential for multi-step synthetic routes .

Target: (S)-Boc-3-bromopiperidine
Potential Substitute
Defined (3S) stereocenter
Racemic mixture may introduce stereochemical uncertainty in downstream products
Boc-protected amine
Unprotected 3-bromopiperidine lacks orthogonal protection, limiting multi-step synthetic routes

Quantitative Evidence for (S)-tert-Butyl 3-bromopiperidine-1-carboxylate


Enantiomeric Purity: Chiral vs. Racemic 3-Bromopiperidine

The (S)-enantiomer (CAS 1354017-20-1) contains exactly one defined stereocenter, yielding stereochemically pure downstream products [1]. In contrast, the racemic mixture (CAS 849928-26-3) contains zero defined stereocenters and is an equimolar mixture of (R) and (S) enantiomers [2]. This difference is quantified by stereocenter count: 1 defined atom stereocenter for the target compound versus 0 defined and 1 undefined atom stereocenter for the racemate [3].

Enantiomeric Purity
Head-to-head
1 defined stereocenter vs. 0 defined (racemic)
Target: 1 defined Racemate: undefined mixture
Supports predictable stereochemical outcomes
May facilitate direct stereochemical synthesis, avoiding chiral resolution
Chiral synthesis Enantiomeric purity Medicinal chemistry

Chiral Identity: (S)- vs. (R)-Enantiomer

The (S)-enantiomer (CAS 1354017-20-1) and (R)-enantiomer (CAS 1354000-03-5) are distinct chemical entities with separate CAS numbers and distinct MDL identifiers . The (S)-isomer has MDL MFCD19105582 , while the (R)-isomer has MDL MFCD21097794 . This difference is not merely cosmetic; each enantiomer will yield stereochemically distinct products when incorporated into a chiral scaffold, which can exhibit different pharmacological properties, including potency, selectivity, and metabolic stability .

Chiral Identity
Class-level
Opposite stereochemistry (3S vs. 3R)
CAS 1354017-20-1, MDL MFCD19105582 (R): CAS 1354000-03-5, MDL MFCD21097794
Enantiomer attribution review critical for chiral research
Class-level inference; experimental chiral confirmation recommended
Chiral recognition Enantiomeric pairs Pharmacophore mapping

Predicted Solubility and Lipophilicity

The compound has a predicted aqueous solubility of 0.408 mg/mL and a consensus Log P of 2.34 . These values are identical to its (R)-enantiomer, as they are achiral properties, but they provide a benchmark for comparing to other 3-bromopiperidine analogs. For instance, the unprotected analog 3-bromopiperidine hydrobromide (CAS 54288-72-1) has a lower molecular weight (244.96 g/mol) and is a salt, resulting in vastly different solubility and handling characteristics .

Predicted Solubility
Data to verify
0.408 mg/mL, Log P 2.34 (predicted)
Solubility benchmark supports organic-solvent reaction design
Predicted values; experimental measurement advised
Drug-likeness ADME Physicochemical properties

Applications of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate


Asymmetric Synthesis of Piperidine-Containing Drugs

This compound serves as a key chiral building block for synthesizing enantiomerically pure piperidine-based pharmaceuticals. Its defined (3S) stereocenter allows for the construction of complex molecules with precise three-dimensional control, which is essential for target engagement in medicinal chemistry programs [1].

Orthogonal Protection for Multi-Step Synthesis

The Boc protecting group provides stability during a variety of synthetic transformations and can be selectively removed under mild acidic conditions. This orthogonal protection strategy is crucial for complex multi-step syntheses where other functional groups must remain intact .

Cross-Coupling and Nucleophilic Substitution

The bromine atom at the 3-position offers a reactive handle for further derivatization. It enables the introduction of diverse functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, expanding the chemical space accessible from this single intermediate [2].

Application
Selection Property
Validation Focus
Stereodefined piperidine scaffold synthesis
Single (S)-enantiomer building block
Stereochemical integrity verification
Multi-step synthesis with orthogonal protection
Boc protecting group stability
Acid-labile deprotection compatibility
Cross-coupling and nucleophilic derivatization
3-Bromo reactive handle
Reactivity and coupling efficiency

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